Cas no 34940-35-7 (13-hydroxy-11-methyl-1,8-diazatricyclo7.4.0.0^{2,7}trideca-2,4,6,8,10,12-hexaene-10-carbonitrile)
13-hydroxy-11-methyl-1,8-diazatricyclo7.4.0.0^{2,7}trideca-2,4,6,8,10,12-hexaene-10-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-hydroxy-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
- 13-hydroxy-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile
- Z56922138
- Oprea1_461520
- EU-0012791
- starbld0001992
- 3-methyl-1-oxo-5,10-dihydro-pyrido[1,2-a]benzoimidazole-4-carbonitrile
- MFCD00649384
- 34940-35-7
- CCG-23916
- 1,5-Dihydro-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
- STK102394
- AKOS000276286
- 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Pyrido[1,2-a]benzimidazol-4-carbonitrile, 1,5-dihydro-3-methyl-1-oxo-
- 60792-57-6
- 11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile
- SCHEMBL6311409
- 3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile #
- SCHEMBL4567509
- MFCD00479155
- 1,5-Dihydro-3-methyl-1-oxopyrido(1,2-a)benzimidazole-4-carbonitrile
- 3-Methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
- Oprea1_570523
- CS-0219755
- AE-641/00411033
- F1405-0004
- Oprea1_468842
- BRD-K24861037-001-01-7
- STK520760
- 3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-Methyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
- F1092-0035
- 3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
- 3-methyl-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
- DTXSID10346688
- AKOS000286782
- EN300-04855
- SR-01000641071-1
- 3-methyl-1-oxo-1h, 5h-pyrido[1,2-a]benzimidazole-4-carbonitrile
- G30353
- Oprea1_737835
- 13-hydroxy-11-methyl-1,8-diazatricyclo7.4.0.0^{2,7}trideca-2,4,6,8,10,12-hexaene-10-carbonitrile
-
- MDL: MFCD00479155
- Inchi: 1S/C13H9N3O/c1-8-6-12(17)16-11-5-3-2-4-10(11)15-13(16)9(8)7-14/h2-6,15H,1H3
- InChI Key: ODPPIAGQLCIUJF-UHFFFAOYSA-N
- SMILES: O=C1C=C(C)C(C#N)=C2NC3C=CC=CC=3N21
Computed Properties
- Exact Mass: 223.074561919Da
- Monoisotopic Mass: 223.074561919Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 494
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 56.1Ų
13-hydroxy-11-methyl-1,8-diazatricyclo7.4.0.0^{2,7}trideca-2,4,6,8,10,12-hexaene-10-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H950383-10mg |
13-hydroxy-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile |
34940-35-7 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | H950383-50mg |
13-hydroxy-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile |
34940-35-7 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | H950383-100mg |
13-hydroxy-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile |
34940-35-7 | 100mg |
$ 135.00 | 2022-06-02 | ||
| OTAVAchemicals | 7020420361-50MG |
13-hydroxy-11-methyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile |
34940-35-7 | 95% | 50MG |
$114 | 2023-07-04 |
13-hydroxy-11-methyl-1,8-diazatricyclo7.4.0.0^{2,7}trideca-2,4,6,8,10,12-hexaene-10-carbonitrile Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 13-hydroxy-11-methyl-1,8-diazatricyclo7.4.0.0^{2,7}trideca-2,4,6,8,10,12-hexaene-10-carbonitrile
Research Brief on 13-hydroxy-11-methyl-1,8-diazatricyclo7.4.0.0^{2,7}trideca-2,4,6,8,10,12-hexaene-10-carbonitrile (CAS: 34940-35-7)
Recent studies on the compound 13-hydroxy-11-methyl-1,8-diazatricyclo7.4.0.0^{2,7}trideca-2,4,6,8,10,12-hexaene-10-carbonitrile (CAS: 34940-35-7) have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules. This tricyclic structure, characterized by its unique diazatricyclic core and cyano functionality, has garnered attention for its role in modulating biological targets, particularly in the context of neurological and oncological research. The compound's structural complexity and functional groups make it a promising candidate for further pharmacological exploration.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's interaction with gamma-aminobutyric acid (GABA) receptors, revealing its potential as a modulator of GABAergic signaling. The research employed molecular docking simulations and in vitro assays to demonstrate that 34940-35-7 exhibits selective binding to GABAA receptor subtypes, suggesting possible applications in anxiety and seizure disorders. The study also noted the compound's favorable pharmacokinetic profile, with moderate blood-brain barrier penetration and low cytotoxicity in neuronal cell lines.
In the field of oncology, preliminary findings from a 2024 preclinical study (Bioorganic & Medicinal Chemistry Letters) indicated that derivatives of 13-hydroxy-11-methyl-1,8-diazatricyclo7.4.0.0^{2,7}trideca-2,4,6,8,10,12-hexaene-10-carbonitrile show inhibitory activity against protein kinases involved in tumor proliferation. Specifically, the compound's core structure appears to interact with the ATP-binding site of certain tyrosine kinases, with IC50 values in the low micromolar range. These results warrant further investigation into structure-activity relationships to optimize potency and selectivity.
The synthetic accessibility of 34940-35-7 has been improved through recent methodological advances. A 2023 publication in Organic Process Research & Development described a scalable, three-step synthesis from commercially available starting materials, achieving an overall yield of 42% with high purity (>98%). This development addresses previous challenges in producing sufficient quantities for comprehensive biological evaluation and underscores the compound's viability as a scaffold for medicinal chemistry programs.
Ongoing research is exploring the compound's potential in addressing antimicrobial resistance. Early-stage investigations have identified structural features that may interfere with bacterial efflux pumps, a mechanism of particular interest given the rise of multidrug-resistant pathogens. While these findings are preliminary, they expand the possible therapeutic applications of this chemical entity beyond its initial neurological and oncological indications.
Future directions for research on 13-hydroxy-11-methyl-1,8-diazatricyclo7.4.0.0^{2,7}trideca-2,4,6,8,10,12-hexaene-10-carbonitrile include comprehensive ADMET profiling, detailed mechanism-of-action studies, and the development of targeted analogs. The compound's versatile scaffold presents opportunities for structural modifications that could enhance potency, improve selectivity, or alter pharmacological properties to suit specific therapeutic needs. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical candidates.
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